Petroselinate (cis-6-octadecenoate) is a high-value 18:1 monounsaturated fatty acid derivative distinguished by its delta-6 double bond. While structurally similar to common delta-9 isomers, this specific unsaturation placement fundamentally alters its physicochemical properties, phase behavior, and chemical reactivity[1]. In industrial procurement, petroselinate is primarily sourced as a highly specific chemical feedstock for oxidative cleavage, yielding critical C6 and C12 building blocks, and as a structural lipid for formulations requiring solid-state stability at room temperature without the use of saturated or trans-fats [2].
Attempting to substitute petroselinate with the ubiquitous and cheaper oleate (cis-9-octadecenoate) results in complete synthetic and formulation failure. Because oleate's double bond is located at the delta-9 position, its oxidative cleavage via ozonolysis produces azelaic (C9) and pelargonic (C9) acids, which cannot be used for manufacturing nylon-6,6 or sodium lauryl sulfate [1]. Furthermore, oleate is liquid at room temperature (melting point ~14 °C), whereas petroselinate remains solid (melting point ~30 °C), meaning generic substitution compromises the thermal stability and structural integrity of lipid-based formulations [2].
The primary industrial differentiator for petroselinate is its behavior under ozonolysis. Cleavage of the delta-6 double bond in petroselinate exclusively yields adipic acid (a C6 dicarboxylic acid) and lauric acid (a C12 monocarboxylic acid). In direct contrast, the delta-9 double bond in oleate yields azelaic acid and pelargonic acid [1]. This strict stoichiometric divergence dictates precursor selection for polymer and surfactant manufacturing.
| Evidence Dimension | Ozonolysis cleavage products |
| Target Compound Data | Adipic acid (C6) and Lauric acid (C12) |
| Comparator Or Baseline | Oleate: Azelaic acid (C9) and Pelargonic acid (C9) |
| Quantified Difference | Complete shift in carbon chain length of resulting dicarboxylic and monocarboxylic acids. |
| Conditions | Ozonolysis / oxidative cleavage of the monounsaturated carbon chain. |
Essential for buyers sourcing raw materials for nylon-6,6 (adipic acid) and sodium lauryl sulfate (lauric acid) synthesis.
The proximity of the double bond to the carboxylate group in petroselinate significantly alters its crystal packing compared to its delta-9 isomer. Petroselinic acid exhibits a melting point of 30 °C, making it a solid at room temperature, whereas oleic acid melts at 14 °C [2]. This 16 °C differential allows formulators to achieve the physical characteristics of saturated fats without the associated health or chemical drawbacks of trans-fats [1].
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 30 °C (Petroselinic acid) |
| Comparator Or Baseline | 14 °C (Oleic acid) |
| Quantified Difference | +16 °C higher melting point for the delta-6 isomer. |
| Conditions | Standard atmospheric pressure, pure fatty acid phase. |
Crucial for cosmetic and food science buyers needing solid-state lipid stability at room temperature without using saturated fats.
When utilized as a substrate for sophorolipid fermentation (e.g., using Starmerella bombicola), petroselinic acid yields biosurfactants with significantly enhanced micellization efficiency. Petroselinic acid-based sophorolipid lactones display a much lower Critical Micelle Concentration (CMC) than their oleic acid-based counterparts, indicating higher surfactant potency at lower concentrations [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | Petroselinic acid-based sophorolipids (Lower CMC) |
| Comparator Or Baseline | Oleic acid-based sophorolipids (Higher CMC) |
| Quantified Difference | Substantially reduced CMC for the delta-6 derived sophorolipid. |
| Conditions | Aqueous solution, sophorolipid lactone and acid derivatives. |
Allows chemical buyers to formulate highly efficient biosurfactants that require lower active ingredient loading.
Petroselinate exhibits distinct biocatalytic resistance compared to standard monounsaturated fats. Triglycerides rich in petroselinic acid are significantly more resistant to hydrolysis by pancreatic lipase than those rich in oleic acid[1]. Furthermore, its esterification positioning (predominantly sn-1 and sn-3) differs from oleate (sn-1, 2, and 3), providing a distinct metabolic and enzymatic profile[1].
| Evidence Dimension | Pancreatic lipase hydrolysis resistance |
| Target Compound Data | High resistance (Petroselinate-rich triglycerides) |
| Comparator Or Baseline | Low resistance (Oleate-rich triglycerides) |
| Quantified Difference | Significant reduction in hydrolysis rate and restricted sn-1/sn-3 positional distribution. |
| Conditions | In vitro pancreatic lipase assay / lipid metabolism models. |
Important for formulators designing targeted lipid delivery systems or specialized nutritional products requiring delayed digestion.
Due to its exclusive cleavage into adipic acid and lauric acid during ozonolysis, petroselinate is the targeted feedstock for synthesizing precursors used in high-performance polyamides (Nylon-6,6) and sodium lauryl sulfate (SLS) [1].
Leveraging its 30 °C melting point, petroselinate is highly suited for cosmetic, dermatological, and food science applications where a solid lipid matrix is required at room temperature without the inclusion of trans-fats or fully saturated chains [2].
As a fermentation substrate, petroselinate is ideal for producing novel sophorolipids with ultra-low Critical Micelle Concentrations (CMC), enabling the development of highly potent, bio-based industrial emulsifiers and detergents [3].
Because petroselinate-rich triglycerides resist rapid hydrolysis by pancreatic lipases, they serve as excellent structural matrices for delayed-release nutritional or pharmaceutical lipid formulations [4].